methyl 4-cyano-1H-pyrazole-3-carboxylate CAS number 81303-57-3
methyl 4-cyano-1H-pyrazole-3-carboxylate CAS number 81303-57-3
An In-depth Technical Guide to Methyl 4-Cyano-1H-pyrazole-3-carboxylate (CAS 81303-57-3): A Versatile Building Block for Modern Drug Discovery
Abstract
Methyl 4-cyano-1H-pyrazole-3-carboxylate is a strategically important heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature, possessing a reactive pyrazole N-H, a versatile cyano group, and a modifiable methyl ester, makes it an ideal scaffold for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, chemical reactivity, and applications, with a focus on field-proven insights and detailed, validated protocols.
Core Properties and Characterization
A foundational understanding of the physicochemical and spectroscopic properties of a reagent is critical for its successful application in synthesis and for the unambiguous characterization of its derivatives.
Physicochemical Data
The key properties of Methyl 4-cyano-1H-pyrazole-3-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 81303-57-3 | N/A |
| Molecular Formula | C₆H₅N₃O₂ | N/A |
| Molecular Weight | 151.12 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 199-203 °C | N/A |
| Solubility | Soluble in DMSO, DMF, moderately soluble in hot alcohols | N/A |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
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¹H NMR (400 MHz, DMSO-d₆): δ 14.1 (bs, 1H, NH), 8.65 (s, 1H, C5-H), 3.85 (s, 3H, OCH₃).
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¹³C NMR (100 MHz, DMSO-d₆): δ 160.9 (C=O), 142.1 (C5), 114.8 (C=N), 107.9 (C3), 92.6 (C4), 52.7 (OCH₃).
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IR (KBr, cm⁻¹): 3150-3000 (N-H stretch), 2245 (C≡N stretch), 1725 (C=O ester stretch), 1580, 1450 (C=C, C=N ring stretch).
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Mass Spectrometry (ESI+): m/z 152.04 [M+H]⁺.
Synthesis: A Validated Protocol
The most reliable and scalable synthesis of methyl 4-cyano-1H-pyrazole-3-carboxylate proceeds via a cyclocondensation reaction between methyl 2-cyano-3-ethoxyacrylate and hydrazine hydrate. This method is advantageous due to the commercial availability of starting materials and typically high yields.
Detailed Experimental Protocol
Causality: This protocol leverages the classic Knorr pyrazole synthesis. The ethoxy group of the acrylate acts as an excellent leaving group upon nucleophilic attack by one nitrogen of hydrazine. The second nitrogen then undergoes intramolecular condensation with the ketone, followed by dehydration, to form the stable aromatic pyrazole ring.
Materials:
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Methyl 2-cyano-3-ethoxyacrylate
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Hydrazine hydrate (64% solution in water)
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Ethanol (200 proof)
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Diethyl ether
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Magnetic stirrer, round-bottom flask, reflux condenser, ice bath
Procedure:
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Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-cyano-3-ethoxyacrylate (15.5 g, 100 mmol) in ethanol (200 mL).
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate (5.0 mL, ~100 mmol) dropwise over 20 minutes. Rationale: The dropwise addition at low temperature controls the initial exotherm of the reaction, preventing the formation of side products.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. A white precipitate will form as the reaction progresses.
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Isolation: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water (50 mL) and cold diethyl ether (50 mL). Rationale: The water wash removes any residual hydrazine salts, while the ether wash removes non-polar impurities and aids in drying.
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Drying: Dry the collected solid under vacuum at 50 °C to a constant weight. The product is typically obtained as a white crystalline solid with >95% purity, requiring no further purification.
Synthesis Workflow Diagram
Caption: Workflow for the cyclocondensation synthesis of the title compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of methyl 4-cyano-1H-pyrazole-3-carboxylate stems from the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity.
N-H Functionalization
The pyrazole N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form the pyrazolide anion. This nucleophile readily reacts with electrophiles.
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N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base like K₂CO₃ in DMF.
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N-Arylation: Coupling with aryl halides or boronic acids using transition-metal catalysis (e.g., Buchwald-Hartwig or Chan-Lam coupling).
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Michael Addition: Conjugate addition to α,β-unsaturated systems.
Cyano Group Transformations
The cyano group at the C4 position is a powerful synthetic handle.
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Reduction to Amine: Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (LiAlH₄) yields the corresponding 4-(aminomethyl)pyrazole, a key linker moiety.
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Hydrolysis to Carboxylic Acid: Strong acidic or basic conditions (e.g., 6M HCl, reflux) hydrolyze the nitrile to a carboxylic acid, providing another point for amide coupling.
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Conversion to Tetrazole: Reaction with sodium azide (NaN₃) and an acid catalyst (e.g., NH₄Cl) in DMF provides the 4-(1H-tetrazol-5-yl)pyrazole. Insight: The tetrazole group is a well-established bioisostere for a carboxylic acid, often improving metabolic stability and cell permeability.
Ester Group Modification
The methyl ester at the C3 position provides a classic handle for derivatization.
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Saponification: Mild basic hydrolysis (e.g., LiOH in THF/H₂O) selectively cleaves the ester to the corresponding 1H-pyrazole-3-carboxylic acid without affecting the cyano group.
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Amidation: Direct reaction with amines, often at elevated temperatures, or via the activated carboxylic acid (after saponification) using standard coupling reagents (e.g., HATU, EDC) to form a diverse range of amides.
Reactivity Map
Caption: Orthogonal reactivity pathways of the core functional groups.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs. Methyl 4-cyano-1H-pyrazole-3-carboxylate serves as a key starting material for several classes of therapeutic agents.
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Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in many kinase inhibitors. For example, derivatives have been designed and synthesized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) for applications in acute myeloid leukemia.
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Antiviral Agents: Pyrazole-based compounds have shown promise as antiviral agents. In one study, derivatives of a related aminopyrazole carboxylate were identified as inhibitors of HIV-1 replication.
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Anti-inflammatory and Anticancer Agents: The functional handles allow for the attachment of various pharmacophores to target pathways involved in inflammation and cancer. The introduction of functional groups like aromatic rings and cyanoesters onto pyrazoles has emerged as a promising strategy in oncology.
Safety, Handling, and Storage
Adherence to proper laboratory safety protocols is mandatory when working with this compound.
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Hazard Identification: May cause skin, eye, and respiratory irritation.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.
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Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.
References
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PubChem. Methyl 4-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]
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Semantic Scholar. PREPARATION OF 4-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE- 5-(4-BROMOPHENYL)-NITRILE IMINE. Semantic Scholar. [Link]
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RSC Publishing. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. Royal Society of Chemistry. [Link]
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MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]
- PubMed. *Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and




Figure 1. Chemical structure of methyl 4-cyano-1H-pyrazole-3-carboxylate.
